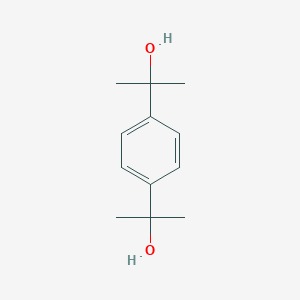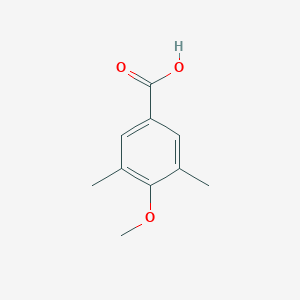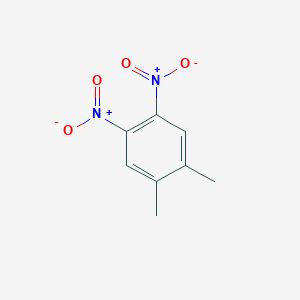
Palmarumycin C3
Vue d'ensemble
Description
La Palmarumycine C3 est un membre de la famille des spirobisnaphtalènes, qui sont des métabolites fongiques connus pour leurs diverses activités biologiques. Ces composés se caractérisent par leur structure spirocétalique unique, qui se compose de deux unités dérivées du 1,8-dihydroxynaphtalène reliées par une liaison spirocétalique. La Palmarumycine C3 a été isolée à partir de cultures du champignon endophyte Berkleasmium sp. Dzf12 et présente des activités antimicrobiennes et antioxydantes significatives .
Applications De Recherche Scientifique
La Palmarumycine C3 a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des spirocétals.
Biologie : Étudiée pour ses propriétés antimicrobiennes et antioxydantes.
Médecine : Explorée pour ses activités anticancéreuses et antifongiques potentielles.
Industrie : Applications potentielles en agriculture comme biopesticide en raison de ses propriétés antifongiques
Mécanisme d'action
Le mécanisme d'action de la Palmarumycine C3 implique son interaction avec diverses cibles moléculaires et voies. Elle exerce ses effets antimicrobiens en perturbant l'intégrité de la membrane cellulaire des micro-organismes. Son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Le composé présente également des effets cytotoxiques sur les cellules cancéreuses en induisant l'apoptose et en inhibant la prolifération cellulaire .
Mécanisme D'action
Target of Action
Palmarumycin C3 is a spirobisnaphthalene compound that exhibits significant inhibition activities against various cell lines . .
Mode of Action
It is known to exhibit antimicrobial and antioxidant activities , suggesting it may interact with targets that play a role in these biological processes
Result of Action
This compound has been reported to display significant inhibition activities against various cell lines, including HCT116, U87-MG, HepG2, BGC823, and PC9 . This suggests that the compound may have potential antitumor or anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. It’s worth noting that this compound was isolated from the endophytic fungus Berkleasmium sp. Dzf12 , suggesting that it may be influenced by the biological environment of this fungus
Analyse Biochimique
Biochemical Properties
Palmarumycin C3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound exhibits significant cytotoxicities against various human tumor cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has shown excellent cytotoxicities against human breast carcinoma MCF-7 and promyelocytic leukemia HL60 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being researched.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse totale de la Palmarumycine C3 implique plusieurs étapes clés, notamment l'époxydation, la réduction et les réactions d'ouverture de cycle. La synthèse commence généralement avec le 1,8-dihydroxynaphtalène et la 5-méthoxytétralone comme matières premières. Le processus comprend :
Époxydation : Catalysée par le chlorure de N-benzylcinchoninium.
Réduction : Médiée par des réactifs organoséléniés.
Ouverture de cycle et élimination : Promue par l'hydrate de chlorure de cérium(III)
Méthodes de production industrielle
Les méthodes de production industrielle de la Palmarumycine C3 ne sont pas bien documentées, probablement en raison de sa synthèse complexe et de la spécificité des réactifs et des conditions nécessaires. La plupart des productions sont effectuées dans des laboratoires de recherche plutôt qu'à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La Palmarumycine C3 subit diverses réactions chimiques, notamment :
Oxydation : Conversion en d'autres dérivés de spirobisnaphtalène.
Réduction : Formation d'analogues réduits.
Substitution : Introduction de différents groupes fonctionnels pour modifier son activité biologique
Réactifs et conditions courants
Oxydation : Implique souvent des réactifs comme le peroxyde d'hydrogène ou d'autres peroxydes.
Réduction : Utilise des réactifs organoséléniés ou du borohydrure de sodium.
Substitution : Emploie divers agents halogénants ou autres électrophiles
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers analogues de la Palmarumycine C3, tels que la Palmarumycine BG1, BG2 et la Guignardin E, qui présentent des activités biologiques différentes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Palmarumycine BG1
- Palmarumycine BG2
- Guignardin E
- Palmarumycine CP17
Unicité
La Palmarumycine C3 est unique en raison de ses activités antimicrobiennes et antioxydantes plus fortes que celles de ses analogues. Sa structure spirocétalique spécifique et la présence de groupes fonctionnels uniques contribuent à ses activités biologiques distinctes .
Propriétés
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?
A1: this compound exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to this compound.
Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of this compound?
A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of this compound. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in this compound yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor this compound biosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


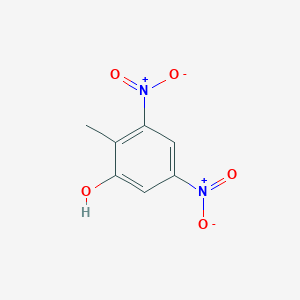
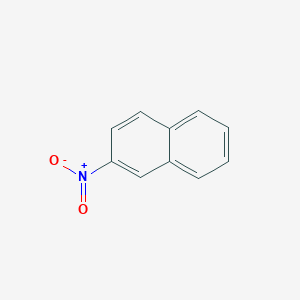
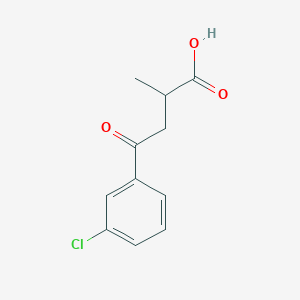

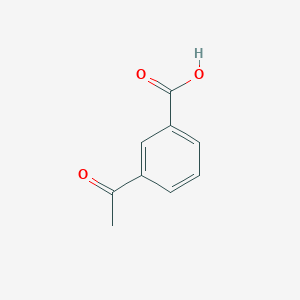
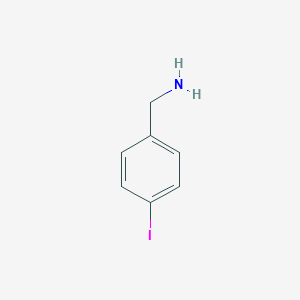
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
